molecular formula C23H23ClN2 B11558607 2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine

2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine

Cat. No.: B11558607
M. Wt: 362.9 g/mol
InChI Key: WRSSKQBOXRRZQM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a chlorophenyl group and two methylphenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Imidazolidinones.

    Reduction: Amine derivatives.

    Substitution: Hydroxy or amino derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C23H23ClN2

Molecular Weight

362.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-bis(3-methylphenyl)imidazolidine

InChI

InChI=1S/C23H23ClN2/c1-17-7-5-9-19(15-17)25-13-14-26(20-10-6-8-18(2)16-20)23(25)21-11-3-4-12-22(21)24/h3-12,15-16,23H,13-14H2,1-2H3

InChI Key

WRSSKQBOXRRZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(C2C3=CC=CC=C3Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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